molecular formula C9H10N2O3 B11802126 Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate

Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate

Cat. No.: B11802126
M. Wt: 194.19 g/mol
InChI Key: HVVGQXVFYLJRBN-UHFFFAOYSA-N
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Description

Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate is a heterocyclic compound that belongs to the class of pyrazoles and oxazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux . The resulting intermediate carboxylic acids are then converted to the corresponding ethyl esters.

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize optimized reaction conditions and catalysts to facilitate the cyclization and esterification steps .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate can be compared with other similar compounds, such as:

    Pyrazolo[1,5-a]pyrimidines: These compounds share a similar pyrazole core but differ in their fused ring systems.

    Oxazole derivatives: These compounds have an oxazole ring but may vary in their substitution patterns and functional groups.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

ethyl 3-methylpyrazolo[5,1-b][1,3]oxazole-6-carboxylate

InChI

InChI=1S/C9H10N2O3/c1-3-13-9(12)7-4-8-11(10-7)6(2)5-14-8/h4-5H,3H2,1-2H3

InChI Key

HVVGQXVFYLJRBN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN2C(=COC2=C1)C

Origin of Product

United States

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